molecular formula C11H15NO B2452060 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 41565-95-1

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2452060
CAS No.: 41565-95-1
M. Wt: 177.247
InChI Key: VMIDQQQAEQXCDJ-UHFFFAOYSA-N
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Description

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.25 g/mol It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural and synthetic compounds

Mechanism of Action

Target of Action

The primary target of 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is the monoamine oxidase (MAO) A/B enzyme . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.

Mode of Action

This compound acts as a reversible short-acting moderate inhibitor of MAO A/B . By inhibiting this enzyme, it prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the brain.

Biochemical Pathways

The compound is involved in the dopaminergic pathway . By inhibiting MAO A/B, it prevents the breakdown of dopamine, leading to an increase in dopamine levels. This can have various downstream effects, including mood regulation and neuroprotection.

Pharmacokinetics

It is known that the compound issystemically administered

Result of Action

The increase in dopamine levels resulting from the action of this compound can lead to various molecular and cellular effects. For instance, it has been shown to produce an antidepressant-like effect in rats, similar to the effect of imipramine . Additionally, it has been found to have neuroprotective properties , preventing the neurotoxic effect of certain endogenous neurotoxins .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce alkyl or acyl groups onto the aromatic ring .

Scientific Research Applications

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-11-7-10(13-2)4-3-9(11)5-6-12-8/h3-4,7-8,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIDQQQAEQXCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41565-95-1
Record name 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium cyanoborohydride (0.43 g) was added to a solution of 7-methoxy-1-methyl-3,4-dihydro-isoquinoline (2.67 g) in methanol (41 mL). The mixture was stirred at rt for 20 min. Aqueous sodium bicarbonate (saturated, 10 mL) was added to quench the excess hydride reagent. The methanol was evaporated under vacuum and the aqueous solution was diluted with sodium bicarbonate (saturated, 30 mL) and extracted with dichloromethane (2×30 mL). The combined organic layers were dried over sodium sulfate, filtered and evaporated to afford 7-methoxy-1-methyl-1,2,3,4-tetrahydro-isoquinoline (2.55 g).
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10 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In close analogy to the procedure described above, 1-Methyl-7-methoxy-3,4-dihydro-isoquinoline is reacted with sodium triacetoxyborohydride to provide the title compound.
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Synthesis routes and methods IV

Procedure details

Sodium borohydride (3.81 g, 100.8 mmol) was slowly added at 0° C. to a solution of 7-methoxy-1-methyl-3,4-dihydroisoquinoline (14.72 g, 84 mmol) prepared in Step 2 in anhydrous methanol (100 ml). The reaction mixture was stirred overnight at room temperature. 1N hydrochloric acid was added to the reaction mixture, which was concentrated under reduced pressure, basified with potassium hydroxide, and then extracted with dichloromethane. The organic layer washed with a saturated sodium chloride solution, dried on anhydrous magnesium sulfate, and then concentrated under reduced pressure to give 11.01 g of the titled compound as brown oil. (Yield: 74%) The product was used in the subsequent step without further purification.
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